molecular formula C19H27N3O2 B1378809 1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine CAS No. 1461709-14-7

1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine

Cat. No. B1378809
CAS RN: 1461709-14-7
M. Wt: 329.4 g/mol
InChI Key: NAEQZZFKZUEURY-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-4-methylpiperidine-4-carbonyl)-4-methylpiperazine (MPPC) is a synthetic organic compound with a variety of applications in scientific research. It is a highly versatile molecule that is used in a wide range of experiments, from biochemistry and physiology to drug discovery. MPPC is a derivative of piperidine, a cyclic amine, and is composed of a benzoyl group attached to a methylpiperazine ring. The structure of MPPC is highly stable and can be used in a variety of experiments due to its non-toxic, non-volatile, and non-flammable nature.

Scientific Research Applications

DNA Binding and Fluorescence Microscopy

  • Hoechst 33258 , a compound structurally related to piperazine derivatives, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. It has been extensively used as a fluorescent DNA stain, facilitating chromosome and nuclear staining, flow cytometry analysis, and plant cell biology research. This illustrates the potential utility of structurally similar compounds in fluorescence microscopy and chromatin structure analysis (Issar & Kakkar, 2013).

Radioprotection and Topoisomerase Inhibition

  • The bis-benzimidazole family, to which Hoechst derivatives belong, finds applications as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design. This indicates the potential of piperazine derivatives in developing drugs targeting DNA repair and replication mechanisms, thereby contributing to cancer therapy and radioprotection strategies.

Antioxidant Properties

  • Chromones and their derivatives , which share functional similarities with piperazine compounds, demonstrate significant antioxidant properties. They neutralize active oxygen and interrupt free radical processes that lead to cell impairment. This suggests the role of piperazine derivatives in the development of antioxidant therapies, which could mitigate oxidative stress-related diseases (Yadav et al., 2014).

Drug Design and Pharmacological Applications

  • Phenylpiperazine derivatives have been identified as versatile scaffolds in medicinal chemistry, demonstrating a wide range of pharmacological activities. The patent review of N-phenylpiperazine compounds for therapeutic uses highlights the underutilized potential of this scaffold in various therapeutic fields beyond CNS disorders. This encompasses opportunities for piperazine derivatives in designing new drugs with improved pharmacokinetic and pharmacodynamic profiles (Maia et al., 2012).

properties

IUPAC Name

[4-methyl-4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(18(24)22-14-12-20(2)13-15-22)8-10-21(11-9-19)17(23)16-6-4-3-5-7-16/h3-7H,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEQZZFKZUEURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155000
Record name Methanone, (1-benzoyl-4-methyl-4-piperidinyl)(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461709-14-7
Record name Methanone, (1-benzoyl-4-methyl-4-piperidinyl)(4-methyl-1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461709-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (1-benzoyl-4-methyl-4-piperidinyl)(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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